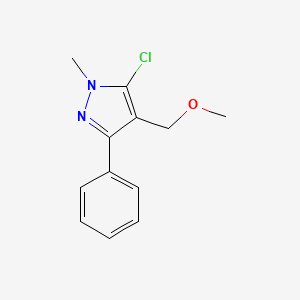
(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether” is a chemical compound with the molecular formula C12H13ClN2O and a molecular weight of 236.7 .
Molecular Structure Analysis
The crystal structure of similar compounds has been determined by X-ray diffraction methods . The exact molecular structure of “(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether” is not provided in the available resources.Aplicaciones Científicas De Investigación
Hydrogen-Bonded Chains
In a study by Trilleras et al. (2005), molecules of a compound closely related to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether were linked into chains by hydrogen bonding. This research indicates the potential for such compounds to form specific molecular arrangements, which could have implications in material science and molecular engineering (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Herbicidal Activity
Sherman et al. (1991) explored the herbicidal activity of pyrazole phenyl ether herbicides, which share structural similarities with the compound . These herbicides were found to inhibit protoporphyrinogen oxidase and induce accumulation of porphyrins, suggesting their mechanism of action in plant systems. This highlights the potential use of similar compounds in agricultural chemistry (Sherman, Duke, Clark, Sanders, Matsumoto, & Duke, 1991).
Enantiomeric Separation
Hamper et al. (1994) demonstrated the separation of enantiomers of pyrazole phenyl ethers, which is crucial for understanding the specific activities of each enantiomer. This research is relevant for developing more targeted and efficient herbicides, and possibly for other applications in pharmaceutical chemistry (Hamper, Dukesherer, & Moedritzer, 1994).
Synthesis of Derivatives
Research by Trilleras et al. (2013) focused on synthesizing derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound closely related to the one . This study highlights methods for creating various derivatives, which could be useful in developing new materials or drugs (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Crystal Structure
The study of the crystal structure of similar compounds, as done by Xu and Shi (2011), provides insights into the molecular geometry and potential interactions of these compounds, which is valuable for material science and drug design (Xu & Shi, 2011).
Antibacterial Evaluation
Chopde et al. (2012) evaluated the antibacterial activity of azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, showing potential medicinal applications of compounds structurally similar to (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl methyl ether (Chopde, Meshram, & Pagadala, 2012).
Propiedades
IUPAC Name |
5-chloro-4-(methoxymethyl)-1-methyl-3-phenylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15-12(13)10(8-16-2)11(14-15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMMGOSXLHEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-fluoro-4-methylphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3006069.png)
![(5E)-3-ethyl-5-[(5-nitro-2-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3006071.png)
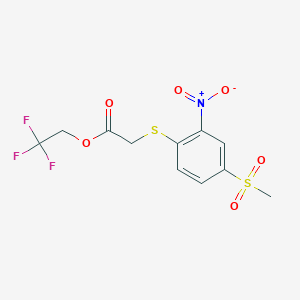
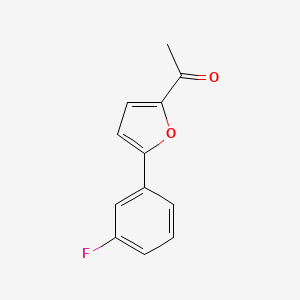
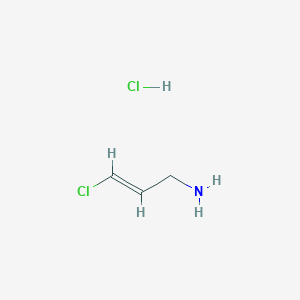
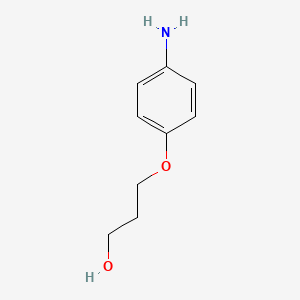
![5-bromo-2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3006080.png)
![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinol](/img/structure/B3006081.png)
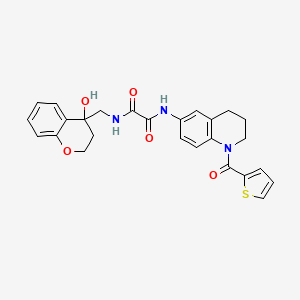
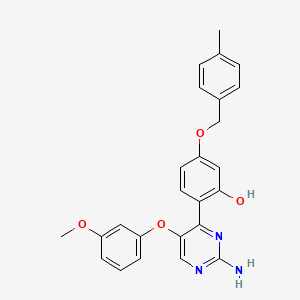
![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)
![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

